Sodium tartrate

Übersicht

Beschreibung

Sodium tartrate, also known as dithis compound, is a disodium salt of tartaric acid. It is commonly found in the form of transparent, colorless, and odorless crystals. This compound is widely used as an emulsifier and a binding agent in various food products such as jellies, margarine, and sausage casings. It is also known by the E number E335 . This compound is a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where tartaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine manufacturing. During the fermentation process, tartaric acid precipitates as potassium bitartrate, which is then treated with sodium carbonate to produce this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in redox reactions as a reducing agent.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can act as a reducing agent in the presence of mild oxidizing agents.

Substitution: this compound can undergo substitution reactions with other salts or acids to form different tartrate salts.

Major Products Formed:

Oxidation: The oxidation of this compound typically produces carbon dioxide and water.

Reduction: Reduction reactions involving this compound can yield various organic compounds depending on the specific reagents used.

Substitution: Substitution reactions can produce compounds such as potassium this compound (Rochelle salt) and other tartrate salts.

Wissenschaftliche Forschungsanwendungen

Food Industry

Sodium tartrate is widely used in the food industry for various purposes:

- Emulsifier : It acts as an emulsifying agent in products like jellies, margarine, and sausage casings .

- Stabilizer : It stabilizes emulsions and foams in food formulations, enhancing texture and shelf-life .

- Leavening Agent : this compound serves as a leavening agent in baked goods, contributing to the rise and texture of products .

Case Study: Quality Improvement in Surimi Gel

A study demonstrated that the addition of this compound significantly improved the quality of squid surimi gel. The incorporation of 2.5% this compound enhanced gel strength by up to 57% compared to controls, indicating its effectiveness in improving textural properties during processing .

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations due to its buffering capabilities and low toxicity profile:

- Buffering Agent : It helps maintain pH levels in drug formulations, ensuring stability and efficacy.

- Chelating Agent : this compound can complex with metal ions, which is beneficial for drug delivery systems .

- Treatment for Hyperacidity : It is used in some formulations to treat conditions related to excess stomach acidity .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role:

- Protein Crystallization : It is commonly used as a precipitant in protein crystallization studies. Its ability to provide the necessary ionic strength facilitates the formation of high-quality protein crystals for X-ray crystallography .

- Complexation Reagent : this compound forms complexes with various metal ions, which can be utilized in titrations and other analytical techniques .

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Emulsifier, stabilizer | Enhances texture, improves shelf-life |

| Pharmaceutical | Buffering agent | Maintains pH stability |

| Chelating agent | Improves drug delivery | |

| Analytical Chemistry | Protein crystallization | Facilitates high-quality crystal formation |

| Complexation reagent | Useful in titrations |

Industrial Applications

This compound finds applications beyond food and pharmaceuticals:

Wirkmechanismus

Sodium tartrate acts primarily as an emulsifier and pH control agent in food products. Its mechanism of action involves the stabilization of emulsions by reducing the surface tension between immiscible liquids. In the laboratory, this compound is used in Karl Fischer titration to determine water content. The compound reacts with iodine and sulfur dioxide in the presence of water, leading to the formation of a stable complex that can be quantified .

Vergleich Mit ähnlichen Verbindungen

Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid with similar uses in electroplating and as a catalyst.

Monothis compound: Another salt of tartaric acid used in similar applications but with different solubility properties.

Calcium tartrate: Used in the food industry as a preservative and in pharmaceuticals.

Uniqueness: this compound is unique due to its specific crystal structure, which captures a precise amount of water, making it an ideal primary standard for Karl Fischer titration. Its ability to act as both an emulsifier and a pH control agent also sets it apart from other similar compounds .

Q & A

Basic Research Questions

Q. How is sodium tartrate employed in aqueous two-phase systems (ATPS) for biomolecule separation, and which parameters determine its phase-forming efficiency?

this compound, combined with polyethylene glycol (PEG), forms ATPS for partitioning proteins or enzymes. Key parameters include PEG molecular weight, this compound concentration, and temperature. Higher PEG molecular weights (e.g., PEG 10000 vs. PEG 4000) expand the heterogeneous region, while this compound increases tie-line slope (STL), enhancing phase separation. Empirical models like the Merchuk equation fit binodal curves to predict phase behavior, with this compound systems showing larger STL than citrate counterparts .

Q. What methodological considerations are essential when using this compound as a reference standard in Karl Fischer titration for water determination?

this compound dihydrate (19.48% water content) is a reliable reference for trace water analysis. Critical steps include dissolving it in methanol (solubility: ~40 g/L), avoiding hygroscopic exposure, and standardizing against purified water. Pharmacopeial protocols recommend immediate use of cupric-tartaric adducts to prevent reagent degradation. Precision is achieved by maintaining ammonium hydroxide (0.17–0.92 mol/kg) and this compound (8.4–16.8 µmol/kg) concentrations, validated via Box-Behnken experimental design .

Q. What role does this compound play in preventing interference during complexometric titrations, and how is its concentration optimized?

this compound acts as a masking agent to prevent lead hydroxide precipitation in ammoniacal media during EDTA titrations. Optimal concentrations (8.4–16.8 µmol/kg) are determined using response surface methodology (RSM), ensuring robustness across pH 8–10. Statistical validation (ANOVA, p < 0.05) confirms no significant correlation between tartrate concentration and titration accuracy, enabling precise lead quantification .

Q. Which crystallographic techniques determine the structural differences between this compound stereoisomers?

Single-crystal X-ray diffraction (SCXRD) resolves hydration and stereoisomeric variations. For example, (+)-sodium ammonium tartrate forms a tetrahydrate (space group P2₁2₁2), while the racemic (±)-form crystallizes as a monohydrate (P-1). Refinement to R-factors <0.05 reveals hydrogen-bonding networks critical for solubility and thermal stability .

Advanced Research Questions

Q. How do stereoisomeric forms of this compound (e.g., racemic vs. meso) affect the thermodynamic stability of its dianion in gas-phase studies?

Quantum chemical calculations (coupled cluster theory) and collision-induced dissociation (CID) mass spectrometry reveal that the l-tartrate dianion is thermodynamically more stable than the meso form. Sodium adducts stabilize dianions by charge balancing, reducing decomposition via C–C bond cleavage (activation energy: 2.3 eV). IR spectroscopy confirms sodium coordination alters vibrational modes (e.g., C=O stretching at 1600 cm⁻¹), validating computational structures .

Q. In PEG-sodium tartrate phase diagrams, how do molecular weight variations impact binodal curves, and what statistical models fit these data?

Higher PEG molecular weights (e.g., PEG 10000 vs. 4000) increase the biphasic region’s area. Binodal data are modeled using the Merchuk equation:

where a, b, c are system-specific constants. Tie-line length (TLL) and STL are linearly correlated (R² >0.98), with this compound systems exhibiting STL values 15–20% higher than citrate .

Q. How does this compound concentration in fermentation media influence secondary metabolite production, and what statistical approaches optimize its dosage?

Response Surface Methodology (RSM) with Box-Behnken designs identifies optimal this compound levels (1.5 g/L) for chaetominine production. At pH 6.0 and 28°C, this dosage increases yield by 30% (p < 0.05). ANOVA confirms interactions between tartrate, nitrogen sources, and pH account for 85% of variance, with a lack-of-fit F-value <2.0 .

Q. How do chelation effects between this compound and Ca²⁺ influence hydroxyapatite (HA) nanostructure synthesis?

this compound chelates Ca²⁺ during hydrothermal synthesis (200°C, 24 hrs), directing self-assembly of HA nanorods into hierarchical flower-like structures. FTIR confirms tartrate adsorption on HA surfaces (peaks at 1450 cm⁻¹), while TEM reveals nanorod dimensions (50 nm × 500 nm). Cytotoxicity assays (MTT) show >90% cell viability at 200 µg/mL, confirming biocompatibility .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting decomposition pathways for this compound dianions?

Discrepancies arise from kinetic vs. thermodynamic control. While computational models predict meso-tartrate dianion instability, CID experiments show racemic forms dissociate at lower collisional energies (1.8 eV vs. 2.1 eV) due to kinetic favorability. Sodium adducts shift decomposition from CO₂ loss (meso) to C–C cleavage (racemic), validated via IR action spectroscopy .

Eigenschaften

Key on ui mechanism of action |

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |

|---|---|

CAS-Nummer |

868-18-8 |

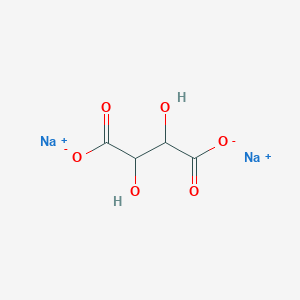

Molekularformel |

C4H6NaO6 |

Molekulargewicht |

173.08 g/mol |

IUPAC-Name |

disodium;2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

InChI-Schlüssel |

GHQFLMULNSGOAR-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.[Na] |

melting_point |

120 |

Key on ui other cas no. |

4504-50-1 51307-92-7 868-18-8 14475-11-7 |

Physikalische Beschreibung |

Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] White solid; [Merck Index] |

Piktogramme |

Irritant |

Löslichkeit |

Soluble in cold water |

Synonyme |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.